2-(Thiophen-3-yl)acetamide

概要

説明

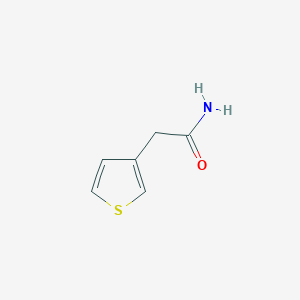

2-(Thiophen-3-yl)acetamide is a compound that features a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur. Thiophene and its derivatives are known for their significant applications in medicinal chemistry and material science . The presence of the thiophene ring in this compound makes it a compound of interest for various scientific research and industrial applications.

作用機序

Target of Action

2-(Thiophen-3-yl)acetamide is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

For instance, suprofen, a 2-substituted thiophene derivative, acts as a nonsteroidal anti-inflammatory drug, and articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic . The specific interactions of this compound with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological properties

Result of Action

Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific effects of this compound at the molecular and cellular level need to be investigated further.

生化学分析

Biochemical Properties

Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific derivative and biological context .

Cellular Effects

Thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiophene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Thiophene derivatives can interact with various enzymes or cofactors and can influence metabolic flux or metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-yl)acetamide typically involves the reaction of thiophene-3-carboxylic acid with ammonia or an amine under suitable conditions. One common method is the reaction of thiophene-3-carboxylic acid with ammonium carbonate, which yields this compound upon heating . Another method involves the use of thiophene-3-carboxylic acid chloride, which reacts with ammonia or an amine to form the desired amide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient industrial production .

化学反応の分析

Types of Reactions

2-(Thiophen-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride is a commonly used reducing agent for the reduction of amides to amines.

Substitution: Electrophilic substitution reactions often use reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

科学的研究の応用

2-(Thiophen-3-yl)acetamide has a wide range of applications in scientific research:

類似化合物との比較

2-(Thiophen-3-yl)acetamide can be compared with other thiophene derivatives, such as:

Thiophene-2-carboxamide: Similar structure but with the amide group at the 2-position of the thiophene ring.

Thiophene-3-carboxamide: Similar structure but with the amide group directly attached to the thiophene ring.

2-(Thiophen-2-yl)acetamide: Similar structure but with the thiophene ring at the 2-position of the acetamide group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .

生物活性

2-(Thiophen-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound has a molecular formula of and a molecular weight of approximately 155.2 g/mol. The presence of the thiophene ring contributes to its unique chemical reactivity and biological interactions. Thiophene derivatives are known for their electron-rich nature, which facilitates various electrophilic substitution reactions, making them suitable for medicinal applications.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features possess antimicrobial properties. The thiophene moiety may enhance interaction with microbial targets, leading to inhibition of growth.

- Anticancer Properties : Some derivatives of thiophene compounds have shown promising anticancer effects. For instance, compounds structurally related to this compound have demonstrated cytotoxicity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-468) in NCI-60 cell panel assays .

- Central Nervous System (CNS) Effects : The piperazine derivatives related to this compound are often associated with neuroactive properties, potentially modulating neurotransmitter systems and providing therapeutic effects for neurological disorders.

The mechanisms underlying the biological activity of this compound can be attributed to its interaction with specific biological targets:

- Inhibition of Kinase Activity : Some studies have highlighted the role of similar compounds in inhibiting cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression. Inhibiting these kinases can lead to cell cycle arrest and apoptosis in cancer cells .

- Binding Affinity : Molecular docking studies suggest that this compound and its derivatives may bind effectively to active sites on target proteins, thereby modulating their activity and influencing cellular pathways involved in proliferation and survival .

Anticancer Activity

A notable study evaluated the antiproliferative effects of a series of thiophene derivatives against breast cancer cell lines. Compounds similar to this compound were tested using MTT assays, revealing significant cytotoxicity against MCF-7 cells. The study identified specific compounds that met the threshold inhibition criteria across multiple cell lines, emphasizing the potential for developing effective anticancer agents based on this structural framework .

Antimicrobial Studies

Another investigation focused on the antimicrobial properties of thiophene derivatives, including this compound. The results indicated that these compounds exhibited significant inhibitory effects on various bacterial strains, suggesting their potential utility as antimicrobial agents in clinical settings.

Comparative Analysis

The following table summarizes the biological activities associated with various thiophene derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Thiophene ring | Antimicrobial, Anticancer |

| N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide | Piperazine moiety | CNS activity |

| N-[2-(pyridin-3-yl)-N'-(trifluoromethyl)phenyl]ethanediamide | Pyridine ring | Anticancer |

特性

IUPAC Name |

2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMOZLUSTUEYAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。